molecular formula C26H37N3O4 B12623726 tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12623726
M. Wt: 455.6 g/mol
InChI Key: AOLJXHVGRQPPDY-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex carbamate derivative featuring a tetrahydroisoquinoline core fused with a piperidine-carbamoyl moiety. Its structure includes a stereospecific (3S) configuration, a tert-butyl carbamate protective group, and a cyclopentylcarbamoyl substituent on the piperidine ring.

Properties

Molecular Formula

C26H37N3O4

Molecular Weight

455.6 g/mol

IUPAC Name

tert-butyl (3S)-3-[4-(cyclopentylcarbamoyl)piperidine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C26H37N3O4/c1-26(2,3)33-25(32)29-17-20-9-5-4-8-19(20)16-22(29)24(31)28-14-12-18(13-15-28)23(30)27-21-10-6-7-11-21/h4-5,8-9,18,21-22H,6-7,10-17H2,1-3H3,(H,27,30)/t22-/m0/s1

InChI Key

AOLJXHVGRQPPDY-QFIPXVFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N3CCC(CC3)C(=O)NC4CCCC4

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCC(CC3)C(=O)NC4CCCC4

Origin of Product

United States

Biological Activity

The compound tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 1014002-29-9) is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H28N2O3C_{20}H_{28}N_{2}O_{3}, with a molecular weight of 344.45 g/mol. The structure features a dihydroisoquinoline core with a tert-butyl ester and a piperidinyl carbonyl moiety, which may contribute to its biological activity.

The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest several potential mechanisms:

  • Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, similar to other piperidine derivatives known for their pharmacological properties.
  • Enzyme Inhibition : The carbonyl groups in the structure may serve as electrophilic centers for enzyme inhibition, particularly in metabolic pathways involving carbonyl compounds.

Neuropharmacological Effects

Given its potential interaction with neurotransmitter systems, this compound might also possess neuropharmacological effects. Compounds targeting similar pathways have shown promise in treating neurological disorders by modulating dopamine or serotonin receptors.

Toxicological Profile

The safety profile of this compound remains largely uncharacterized. However, as with many synthetic organic compounds, toxicity assessments are crucial for determining safe dosage levels and potential side effects.

Study 1: Antimicrobial Efficacy

In a comparative study involving various piperidine derivatives, it was found that compounds structurally related to our target molecule exhibited strong antibacterial activity against Gram-positive bacteria while showing selectivity over mammalian cell lines . This highlights the potential therapeutic applications of such compounds in treating infections caused by resistant strains.

Study 2: Neuropharmacological Screening

A preliminary screening of related isoquinoline derivatives revealed promising results in modulating neurotransmitter levels in animal models. These findings suggest that further investigation into the neuropharmacological properties of this compound could yield valuable insights into its potential as a treatment for neurological disorders.

Comparison with Similar Compounds

Compound III-4b (tert-butyl (R)-3-(((S)-1-(4-(3-cyanophenyl)piperidin-1-yl)-3-methylbutan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate)

  • Key Differences: Replaces cyclopentylcarbamoyl with a 3-cyanophenyl-substituted piperidine. Features a 3-methylbutan-2-yl linker instead of direct cyclopentyl attachment.
  • Synthesis : 91% yield via coupling of intermediate III-3b .
  • Properties: Molecular weight: 531 g/mol (vs. 579 g/mol for the target compound). NMR: Distinct aromatic proton shifts (δ 7.39–7.52 ppm for cyanophenyl) .

Compound III-5b (tert-butyl (R)-3-(((S)-1-(4-(3-(aminomethyl)phenyl)piperidin-1-yl)-3-methylbutan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate)

  • Key Differences: Substitutes cyclopentylcarbamoyl with 3-(aminomethyl)phenyl. Includes a free amine group, enhancing solubility.
  • Synthesis : 70% yield via General Procedure 5 .
  • Properties :
    • Molecular weight: 535 g/mol.
    • NMR: Broad singlet at δ 5.95 ppm (amine proton) .
  • Activity: The aminomethyl group may improve interactions with polar receptor residues, but increased polarity could reduce CNS penetration .

Compound 226t/227t (methyl (R)-1-(tert-butoxymethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate)

  • Key Differences: Lacks the piperidine-carbamoyl moiety; instead, has a tert-butoxymethyl group. Contains methoxy substituents on the isoquinoline ring.
  • Synthesis : 99% yield via Pictet-Spengler reaction .
  • Properties :
    • Exists as 60:40 rotameric mixtures (vs. single stereoisomer for the target compound).
    • Lower molecular weight (~400 g/mol) due to absence of cyclopentylcarbamoyl.
  • Relevance : Demonstrates the impact of stereochemistry and substituent bulk on rotational freedom and receptor fit .

Piperidine-Cyclopentylcarbamoyl Analogues in Patent Literature

Example 16 (1-[(1S,3R)-1-isopropyl-3-[[3-methyltetrahydro-2H-pyran-4-yl]amino]cyclopentyl]carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-ol)

  • Key Differences: Replaces tert-butyl carbamate with a 3-methyltetrahydropyran amino group. Incorporates a trifluoromethylphenyl group on piperidine.
  • Synthesis : Utilizes sodium triacetoxyborohydride for reductive amination .
  • Properties :
    • Molecular formula: C₂₇H₃₉F₃N₂O₃ (vs. C₂₈H₃₈N₃O₅ for the target compound).
    • The trifluoromethyl group enhances metabolic stability but may introduce steric hindrance .

Data Tables

Research Findings and Implications

  • Substituent Effects: The cyclopentylcarbamoyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, optimizing receptor affinity and CNS penetration compared to analogues with cyano or aminomethyl groups .
  • Stereochemical Influence : As seen in compound 226t/227t, rotameric equilibria can complicate binding predictability, whereas the target compound’s fixed (3S) configuration ensures consistent interactions .
  • Synthetic Efficiency : High-yield routes (e.g., 99% for 226t/227t) highlight the importance of catalytic methods, though the target compound’s synthesis may require optimization .

Preparation Methods

Synthesis via Carbamate Intermediate

One effective method involves the use of a carbamate intermediate. The synthesis can be outlined as follows:

  • Starting Materials : tert-butyl piperidin-4-ylcarbamate and 3,5-dichlorobenzyl alcohol.

  • Reagents : 1,1'-carbonyldiimidazole as a coupling agent in DMF.

  • Procedure : A mixture of tert-butyl piperidin-4-ylcarbamate (5 g) and 3,5-dichlorobenzyl alcohol (4.42 g) is treated with carbonyldiimidazole (4.05 g) in DMF (83 ml) at 50°C for three days. The reaction mixture is then concentrated under reduced pressure, followed by purification using ethyl acetate and aqueous washes.

  • Yield : Approximately 84% after purification.

Direct Coupling Reaction

Another route employs direct coupling techniques involving isoquinoline derivatives:

  • Starting Materials : 6-amino-3,4-dihydroisoquinoline and cyclopentylcarbamate.

  • Reagents : Di-tert-butyl pyrocarbonate for the protection of amine groups.

  • Procedure : The 6-amino derivative is reacted in DMF at elevated temperatures (100°C) with cyclopentylcarbamate for several hours. The product is precipitated by pouring the reaction mixture into water and subsequently filtered.

  • Yield : Reported yields range from 24% to 27%, depending on the specific conditions used during the reaction.

Alternative Synthesis Using Benzotriazole

A more sophisticated method involves the use of benzotriazole as a coupling agent:

  • Starting Materials : An appropriate isoquinoline derivative and piperidine derivative.

  • Reagents : Benzotriazole and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride in dichloromethane.

  • Procedure : The isoquinoline derivative is combined with benzotriazole and carbodiimide in dichloromethane at room temperature for an extended period (up to nine days). The organic phase is then washed and dried before purification via column chromatography.

  • Yield : Yields of around 24% have been observed for this method.

Summary of Preparation Methods

Method Starting Materials Reagents Yield (%)
Carbamate Intermediate tert-butyl piperidin-4-ylcarbamate 1,1'-carbonyldiimidazole 84
Direct Coupling Reaction 6-amino-3,4-dihydroisoquinoline Di-tert-butyl pyrocarbonate 24 - 27
Benzotriazole Coupling Isoquinoline derivative + piperidine Benzotriazole + carbodiimide ~24

Q & A

Basic Questions

Q. What are the recommended synthetic routes and critical reaction conditions for tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate?

  • Methodology :

  • Stepwise synthesis : Begin with the formation of the piperidine-4-carboxamide intermediate via coupling of cyclopentylamine with a piperidine derivative. Subsequent activation of the carboxyl group (e.g., using HATU or DCC) enables coupling to the dihydroisoquinoline core. The tert-butyl carbamate group is introduced via Boc-protection under anhydrous conditions (e.g., Boc₂O, DMAP) .
  • Key conditions : Optimize reaction temperatures (often 0–25°C for coupling steps) and solvent systems (e.g., DCM or THF for Boc protection). Catalytic agents like DMAP improve yields in carbamate formation .

Q. How can common impurities in the synthesis of this compound be identified and mitigated?

  • Methodology :

  • Analytical profiling : Use HPLC-MS to detect by-products such as de-Boc derivatives or incomplete coupling intermediates. For example, tert-butyl cleavage under acidic conditions may generate free amines, detectable via LC-MS at lower retention times .
  • Mitigation : Employ scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents. Optimize purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization .

Q. What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., dihydroisoquinoline protons at δ 7.1–7.5 ppm, tert-butyl singlet at δ 1.4 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected within ±2 ppm). MS/MS fragmentation patterns verify backbone connectivity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data between different synthetic batches or analytical results?

  • Methodology :

  • Comparative batch analysis : Use DOE (Design of Experiments) to isolate variables (e.g., reaction time, reagent equivalents). For example, inconsistent yields may arise from moisture-sensitive steps; Karl Fischer titration ensures anhydrous conditions .
  • Advanced spectroscopy : Variable-temperature NMR or X-ray crystallography can resolve conformational polymorphisms causing spectral discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of modifying the cyclopentylcarbamoyl group on biological activity?

  • Methodology :

  • Analog synthesis : Replace cyclopentyl with cyclohexyl or aryl groups via reductive amination or Suzuki coupling. Assess binding affinity using SPR (Surface Plasmon Resonance) or radioligand displacement assays (e.g., opioid receptor panels) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict steric clashes or hydrogen-bonding interactions. MD simulations evaluate conformational flexibility in receptor binding pockets .

Q. What methodologies are used to determine the compound’s stability under varying physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to pH extremes (1.2–9.0), oxidative stress (H₂O₂), and light (ICH Q1B). Monitor degradation via UPLC-PDA at 254 nm. Hydrolysis of the carbamate group is a common degradation pathway .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites using LC-HRMS. CYP450 inhibition assays (e.g., fluorogenic substrates) identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.